Home > Products > Screening Compounds P131973 > 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane
7-(Trifluoromethyl)-1-azaspiro[3.5]nonane -

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane

Catalog Number: EVT-13416824
CAS Number:
Molecular Formula: C9H14F3N
Molecular Weight: 193.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane is a spirocyclic compound notable for its unique structural features, including the incorporation of a nitrogen atom within a nonane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its utility as a scaffold in drug design. The trifluoromethyl group enhances its electronic properties, making it an interesting candidate for various applications in pharmaceutical research and development.

Source and Classification

This compound is classified under spirocyclic amines, specifically within the category of azaspiro compounds. It is synthesized from commercially available precursors and is of significant interest in both organic synthesis and medicinal chemistry due to its diverse reactivity and biological potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane typically involves several key steps:

  1. Starting Materials: The synthesis begins with 1,7-diazaspiro[3.5]nonane or related precursors.
  2. Methylation: The nitrogen atom in the spirocyclic structure is methylated using methylating agents such as methyl iodide or methyl triflate, often under basic conditions.
  3. Cyclization: Following methylation, the intermediate undergoes cyclization to form the final spirocyclic structure, typically utilizing strong bases like sodium hydride or potassium tert-butoxide.
  4. Purification: The final product is purified via techniques such as column chromatography or recrystallization to achieve high purity levels suitable for further applications.

These steps highlight the complexity of synthesizing this compound while ensuring the integrity of its unique structural features.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane can be represented as follows:

  • Molecular Formula: C11_{11}H12_{12}F3_3N
  • Molecular Weight: Approximately 235.22 g/mol

The compound features a spirocyclic arrangement where a nitrogen atom is integrated into the nonane ring system, along with a trifluoromethyl group that significantly influences its chemical behavior and interactions.

Chemical Reactions Analysis

Reactions and Technical Details

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
  2. Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
  3. Substitution Reactions: Nucleophilic substitution reactions can occur at the nitrogen atom or at positions adjacent to the trifluoromethyl group using alkyl halides or acyl chlorides.

These reactions highlight the versatility of this compound in organic synthesis and its potential for modification to yield various derivatives.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane often involves interactions with biological targets such as receptors or enzymes. For instance, research has indicated that derivatives of azaspiro compounds can act as agonists for specific receptors (e.g., GPR119), which are involved in metabolic regulation and glucose homeostasis.

The trifluoromethyl group enhances lipophilicity and electronic properties, facilitating binding interactions with biological targets, thus potentially leading to therapeutic effects such as glucose lowering in diabetic models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme conditions (e.g., strong acids or bases).
  • Reactivity: Exhibits reactivity typical of spirocyclic amines, including nucleophilic substitutions and electrophilic additions.

Relevant data indicate that these properties make it suitable for various applications in synthetic organic chemistry and medicinal research.

Applications

Scientific Uses

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane has diverse applications across several scientific fields:

  • Medicinal Chemistry: Investigated as a scaffold for developing new pharmaceuticals, particularly those targeting metabolic diseases.
  • Organic Synthesis: Used as a building block for synthesizing complex organic molecules due to its unique structural features.
  • Biological Research: Explored for its potential bioactive properties, including antimicrobial and antiviral activities.

These applications underscore the compound's significance in advancing both theoretical research and practical applications within pharmaceutical development and organic synthesis.

Synthetic Chemistry of 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane

Advanced Cyclization Strategies for Spiro[3.5]nonane Core Assembly

The construction of the 1-azaspiro[3.5]nonane scaffold necessitates precise ring-closure methodologies. Two predominant strategies dominate synthetic workflows: ring-closing metathesis (RCM) and intramolecular alkylation. RCM employs Grubbs-type catalysts (e.g., 2nd generation) to cyclize diene precursors such as N-allyl-4-pentenylpiperidines, forming the spirocyclic framework under mild conditions (40–60°C) with moderate to high yields (55–75%) . This method benefits from functional group tolerance but requires careful optimization of catalyst loading and reaction time to mitigate olefin isomerization side reactions.

Alternatively, intramolecular nucleophilic displacement offers a complementary route. Here, linear precursors featuring halogenated carbons adjacent to piperidine nitrogen undergo base-mediated cyclization (e.g., using K₂CO₃ or Cs₂CO₃). For instance, 1-(4-bromobutyl)piperidine derivatives cyclize in DMF at 80°C, yielding the spiro[3.5]nonane core. However, competing elimination pathways often cap yields at 40–60% [2] [4]. Recent advances utilize N-activated precursors (e.g., sulfonamides) to enhance cyclization kinetics via increased nitrogen electrophilicity.

Table 1: Cyclization Methods for 1-Azaspiro[3.5]nonane Synthesis

MethodPrecursorConditionsYield RangeKey Limitations
Ring-Closing MetathesisN-Allyl-4-pentenylpiperidineGrubbs-II (5 mol%), CH₂Cl₂, 40°C, 12h55–75%Catalyst cost, olefin isomerization
Intramolecular Alkylation1-(4-Bromobutyl)piperidineCs₂CO₃, DMF, 80°C, 24h40–60%Elimination byproducts
Reductive AminationCyclohexanone + 4-aminobutanolNaBH₃CN, MeOH, 25°C, 48h30–50%Low diastereoselectivity

Trifluoromethyl Group Incorporation: Electrophilic vs. Nucleophilic Pathways

Introducing the trifluoromethyl (–CF₃) group at the C7 position demands strategic selection of reagents and timing. Electrophilic trifluoromethylation leverages reagents like Umemoto’s salt (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) or Togni’s reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one). These reagents react with spirocyclic enolates generated by strong bases (e.g., LDA at −78°C in THF), delivering C7–CF₃ substitution with 50–70% yields [1] [3]. Stereoelectronic effects from the proximal nitrogen influence regioselectivity, favoring C7 over C6 by >5:1.

Nucleophilic pathways employ Ruppert–Prakash reagents (TMSCF₃) under Lewis acid catalysis (e.g., CuI or CsF). This method proves effective for spirocyclic ketone precursors, where carbonyl electrophilicity drives addition-elimination sequences. For example, 7-oxo-1-azaspiro[3.5]nonane reacts with TMSCF₃ in DMF at 0°C→25°C, yielding the tertiary trifluoromethyl alcohol. Subsequent deoxygenation (via Clemmensen reduction or silane reduction) furnishes 7-(trifluoromethyl)-1-azaspiro[3.5]nonane in 45–65% overall yield [5] [8]. Nucleophilic routes tolerate diverse N-protecting groups (e.g., Boc, Cbz), simplifying orthogonal deprotection later.

Table 2: Trifluoromethylation Approaches for Azaspiro[3.5]nonanes

StrategyReagentSubstrateConditionsYieldRegioselectivity
ElectrophilicTogni’s ReagentSpirocyclic enolateLDA, THF, −78°C → 25°C50–70%C7 > C6 (5:1)
Nucleophilic (direct)TMSCF₃/CuI7-Keto derivativeDMF, 0°C → 25°C, 12h60–80%*N/A (single site)
ReductiveCF₃Br/Zn⁰7-Halo derivativeDMF, 60°C, 24h30–50%Moderate

  • Yield for trifluoromethyl alcohol; requires additional reduction for –CF₃.

Catalytic Asymmetric Synthesis of Chiral Azaspirocyclic Derivatives

Enantioselective synthesis of chiral 7-(trifluoromethyl)-1-azaspiro[3.5]nonane derivatives centers on three methodologies: chiral auxiliaries, transition metal catalysis, and organocatalysis. Ellman’s tert-butanesulfinamide auxiliary remains prominent for constructing stereogenic centers adjacent to nitrogen. Condensation of racemic 7-oxo-1-azaspiro[3.5]nonane with (R)- or (S)-tert-butanesulfinamide under Ti(OEt)₄ catalysis forms diastereomeric imines. Subsequent stereoselective addition of nucleophiles (e.g., organocerium reagents) at −78°C followed by acidic hydrolysis delivers enantiomerically enriched amines with de >90% .

Metal-catalyzed asymmetric hydrogenation provides access to chiral amines from prochiral enamines. Iridium complexes with Josiphos-type ligands hydrogenate 7-methylene-1-azaspiro[3.5]nonane derivatives under 50–100 bar H₂ pressure, affording chiral 7-methyl analogs. While effective for alkyl chains, direct asymmetric hydrogenation for –CF₃ remains challenging due to steric bulk. Organocatalytic approaches using MacMillan catalysts or cinchona alkaloids facilitate enantioselective α-aminations, though applications to this specific spiro scaffold are still exploratory [4] .

Late-Stage Functionalization for Diversified Analog Generation

Late-stage derivatization enables rapid exploration of structure-activity relationships (SAR). Key strategies include:

  • N-Functionalization: Acylation or sulfonylation of the secondary amine using activated carbonyls. For example, coupling with 3,4-dimethylisoxazol-5-yl carbamoyl chloride yields N-carboxamide derivatives like 2-(3-chloro-4-fluorophenyl)-N-(3,4-dimethylisoxazol-5-yl)-5-methyl-7-azaspiro[3.5]nonane-7-carboxamide [2] [6]. Urea formation employs isocyanates (e.g., phenyl isocyanate), while reductive amination introduces alkyl/aryl groups using aldehydes and NaBH₃CN.

  • C-Functionalization: Directed ortho-metalation (DoM) at C2/C6 positions is enabled by the N-directing group. Lithiation (s-BuLi, −78°C) followed by electrophilic quenching (D₂O, I₂, or CO₂) installs halides, deuterium, or carboxylic acids. Carboxylates like methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate serve as precursors for amide coupling [8]. Suzuki–Miyaura cross-coupling on brominated derivatives introduces aryl/heteroaryl groups using Pd(dppf)Cl₂ catalysis.

  • Spiro Core Modification: Ring expansion via Beckmann rearrangement of spirocyclic ketoximes accesses caprolactam derivatives, though this remains underexplored for trifluoromethylated analogs [4] [7].

Properties

Product Name

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane

IUPAC Name

7-(trifluoromethyl)-1-azaspiro[3.5]nonane

Molecular Formula

C9H14F3N

Molecular Weight

193.21 g/mol

InChI

InChI=1S/C9H14F3N/c10-9(11,12)7-1-3-8(4-2-7)5-6-13-8/h7,13H,1-6H2

InChI Key

YIBIURGYSYDZMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.